5,6,7,8-Tetrahydroquinolin-8-ol
CAS No.: 14631-46-0
Cat. No.: VC20995730
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14631-46-0 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroquinolin-8-ol |
| Standard InChI | InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 |
| Standard InChI Key | YCQHYOBSOVFBEB-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C1)C=CC=N2)O |
| Canonical SMILES | C1CC(C2=C(C1)C=CC=N2)O |
Introduction
Chemical Identity and Structure
5,6,7,8-Tetrahydroquinolin-8-ol (CAS: 14631-46-0) has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . The compound is characterized by a partially saturated quinoline ring system with a hydroxyl group specifically at the 8-position, creating a chiral center. This structural configuration contributes to its unique chemical properties and reactivity profile.
Physical Properties
The compound presents as a solid at room temperature with a melting point of 64-69°C and a boiling point of 88-96°C at 2 Torr pressure . Its predicted density is approximately 1.179±0.06 g/cm³ . The hydrochloride salt form (CAS: 1186663-25-1) has a slightly higher molecular weight of 185.65 g/mol due to the addition of HCl .
Structural Characteristics
The compound's structure features a bicyclic framework consisting of:
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A pyridine ring with nitrogen at position 1
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A partially saturated cyclohexane ring (hydrogenation at positions 5, 6, 7, and 8)
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A hydroxyl group at position 8, which creates the chiral center
Table 1: Key Identifiers and Properties of 5,6,7,8-Tetrahydroquinolin-8-ol
| Property | Value |
|---|---|
| CAS Number | 14631-46-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Physical State (20°C) | Solid |
| Melting Point | 64-69°C |
| Boiling Point | 88-96°C (at 2 Torr) |
| Optical Activity | Exists as (R) and (S) enantiomers |
Synthesis Methods
The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol can be accomplished through various synthetic routes, each offering specific advantages for different applications.
Standard Synthetic Routes
A multi-step synthesis approach documented in literature involves:
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Initial oxidation with mCPBA in dichloromethane (16 hours at 20°C)
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Treatment with trifluoroacetic anhydride in dichloromethane (16 hours at 0-20°C)
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Final reaction with lithium hydroxide in a dichloromethane/water mixture (16 hours at 20°C)
Another common approach involves the reduction of 8-hydroxyquinoline derivatives, particularly using catalytic hydrogenation methods. This approach can be modified to produce either racemic mixtures or specific enantiomers depending on the catalysts employed.
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 451466-81-2) typically employs chiral catalysts in the reduction process . Methods documented include:
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Asymmetric transfer hydrogenation using chiral rhodium or ruthenium complexes
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Kinetic resolution of racemic mixtures
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Enzymatic resolution approaches
Alternative Synthetic Pathways
Related synthetic pathways that can be adapted for 5,6,7,8-Tetrahydroquinolin-8-ol production include:
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Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline with manganese dioxide in dry dichloromethane (16 hours at room temperature)
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Subsequent reduction of the resulting ketone intermediates
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Stereoselective reductions using specialized reducing agents for enantiopure products
Stereochemistry and Chirality
Enantiomeric Forms
The hydroxyl group at position 8 creates a chiral center, resulting in two enantiomers:
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(R)-5,6,7,8-tetrahydroquinolin-8-ol (CAS: 451466-81-2)
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(S)-5,6,7,8-tetrahydroquinolin-8-ol
These enantiomers exhibit identical physical properties but differ in their three-dimensional configurations and biological activities. The significance of this stereochemistry is particularly evident in asymmetric catalysis applications, where specific enantiomers produce different stereochemical outcomes in catalyzed reactions.
Biological Properties and Applications
The biological activity of 5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives spans multiple therapeutic areas, with significant research focusing on their potential as pharmaceutical agents.
Anticancer Activity
Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated notable anticancer properties in research studies. These compounds have been tested against various cancer cell lines including:
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Human T-lymphocyte cells (CEM)
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Human cervix carcinoma cells (HeLa)
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Human dermal microvascular endothelial cells (HMEC-1)
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Colorectal adenocarcinoma (HT-29)
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Ovarian carcinoma (A2780)
The mechanisms of action include:
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Induction of apoptosis through generation of reactive oxygen species (ROS)
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Modulation of cell signaling pathways, particularly PI3K/AKT/mTOR
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Inhibition of cancer cell proliferation
Catalytic Applications
One of the most significant applications of 5,6,7,8-tetrahydroquinolin-8-ol, particularly its enantiomerically pure forms, is in asymmetric catalysis:
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Development of N,P-ligands for iridium-catalyzed asymmetric hydrogenation
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Catalysts for asymmetric transfer hydrogenation of ketones
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Components in rhodium and ruthenium complexes used for stereoselective transformations
These catalytic systems can achieve high levels of enantioselectivity, with some reports indicating up to 99% enantiomeric excess (ee) in certain transformations.
Other Research Applications
Beyond anticancer activity and catalysis, 5,6,7,8-tetrahydroquinolin-8-ol derivatives have been investigated for:
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Neurological disorders research, due to interactions with specific receptors in the nervous system
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Enzyme inhibition studies, where they serve as specialized ligands
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Development of chiral auxiliaries for stereoselective syntheses
Chemical Reactivity
Functional Group Transformations
The hydroxyl group at position 8 serves as a reactive site for various transformations:
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Oxidation: Can be converted to ketones using oxidizing agents like manganese dioxide
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Substitution: The hydroxyl group can be replaced with other functional groups such as:
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Amines (through mesylation/tosylation followed by displacement)
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Ethers (via alkylation reactions)
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Esters (through acylation)
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Derivatization: Formation of phosphorylated or other functionalized derivatives for specific applications
Comparative Reactivity
Table 2: Reactivity Comparison with Structurally Related Compounds
| Compound | Hydroxyl Reactivity | Stability | Key Transformation |
|---|---|---|---|
| 5,6,7,8-Tetrahydroquinolin-8-ol | Moderate | Good under standard conditions | Oxidation to 5,6,7,8-tetrahydroquinolin-8-one |
| 8-Hydroxyquinoline | Higher (due to aromatic system) | Lower in oxidative conditions | Electrophilic substitution on aromatic rings |
| 5,6,7,8-Tetrahydroquinolin-8-ol hydrochloride | Lower (due to protonation) | Enhanced in acidic media | Improved solubility in polar solvents |
Structural Derivatives and Analogs
Key Structural Derivatives
Several important derivatives of 5,6,7,8-tetrahydroquinolin-8-ol have been developed and studied:
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5,6,7,8-Tetrahydroquinolin-8-ol hydrochloride (CAS: 1186663-25-1) - the salt form with enhanced water solubility
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8-Amino-5,6,7,8-tetrahydroquinoline - featuring an amino group in place of the hydroxyl
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8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline - containing an additional methyl substituent at position 3
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2-Methyl-5,6,7,8-tetrahydroquinoline derivatives - displaying unique biological profiles
Synthetic Intermediates
In synthetic pathways, several compounds appear as intermediates including:
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5,6-Dihydro-3-methyl-7H-quinolin-8-one - formed during oxidation steps
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3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline - an intermediate in amino derivative synthesis
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Various protected forms of the hydroxyl group used in selective transformations
Analytical Characterization
Characterization of 5,6,7,8-tetrahydroquinolin-8-ol typically involves multiple analytical techniques:
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Spectroscopic methods:
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NMR spectroscopy (¹H and ¹³C) for structural confirmation
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IR spectroscopy to identify functional groups, particularly the hydroxyl
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Mass spectrometry for molecular weight confirmation
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Chromatographic methods:
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HPLC for purity determination
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Chiral HPLC for enantiomeric purity analysis
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Physical methods:
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Melting point determination (64-69°C for pure compound)
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Optical rotation measurement for enantiomerically pure forms
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Future Research Directions
Current research trends involving 5,6,7,8-tetrahydroquinolin-8-ol focus on several promising areas:
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Development of new derivatives with enhanced biological activities, particularly focusing on improved anticancer efficacy and selectivity
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Exploration of novel catalytic applications, especially in asymmetric synthesis
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Investigation of structure-activity relationships to optimize properties for specific pharmaceutical applications
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Development of more efficient and environmentally friendly synthetic routes
The compound's versatility as both a pharmaceutical building block and a catalyst component ensures continued interest in its chemistry and applications.
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